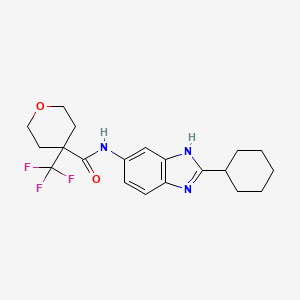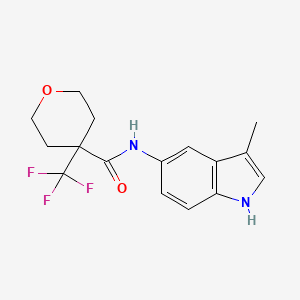
1-methylsulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylsulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MS-275 or Entinostat and is a class I selective histone deacetylase (HDAC) inhibitor. In
Mechanism of Action
MS-275 exerts its effects by inhibiting the activity of class I HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. Inhibition of HDAC enzymes by MS-275 leads to increased acetylation of histone proteins, resulting in a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce angiogenesis. MS-275 has also been shown to improve cognitive function in animal models of neurodegenerative diseases by increasing synaptic plasticity and reducing oxidative stress. In addition, it has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
MS-275 has several advantages as a research tool. It is a selective inhibitor of class I HDAC enzymes and does not affect other classes of HDAC enzymes. It has also been shown to have a good safety profile in animal models. However, there are some limitations to its use in lab experiments. MS-275 has limited solubility in water, which can make it difficult to administer in vivo. In addition, it has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on MS-275. One area of interest is its potential therapeutic applications in cancer treatment. MS-275 has shown promising results in preclinical studies and clinical trials for the treatment of various types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases. MS-275 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to explore its potential therapeutic applications in humans. Additionally, research is needed to explore the potential use of MS-275 in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of MS-275 involves the reaction of N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields MS-275 as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
MS-275 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MS-275 has also been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. In addition, it has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
1-methylsulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-20(18,19)13(6-2-3-7-13)12(17)14-10-11(16)15-8-4-5-9-15/h2-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBZVZHZLXJABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Azaspiro[5.5]undecan-3-yl)-4-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7356123.png)


![tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate](/img/structure/B7356139.png)
![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide](/img/structure/B7356148.png)
![[2-(2,6-Dimethylphenyl)pyrrolidin-1-yl]-[3-(methylsulfanylmethyl)pyridin-2-yl]methanone](/img/structure/B7356155.png)
![2-[2-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]propanoic acid](/img/structure/B7356159.png)
![3-[[2-(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-hydroxy-1-oxoisoquinolin-4-yl]methylideneamino]benzoic acid](/img/structure/B7356176.png)
![(1-cyclobutylpyrazol-4-yl)-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7356182.png)
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(5-fluoro-1-benzofuran-7-yl)methanone](/img/structure/B7356186.png)
![3,3-dimethyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B7356188.png)
![(3,3-dimethyl-4,5,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl)-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7356191.png)
![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)